Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-
Description
Contextualization within Multifunctional Monomers and Crosslinking Agents
Multifunctional monomers are molecules that possess two or more polymerizable groups. These compounds are essential in polymer science for the formation of three-dimensional polymer networks. When incorporated into a polymerization reaction, they act as crosslinking agents, connecting linear polymer chains to form a more rigid and robust structure.
Benzene (B151609), 1,3,5-tris[2-(ethenyloxy)ethoxy]- fits squarely into this category, offering three reactive vinyl ether groups. The vinyl ether functional group is known for its susceptibility to cationic polymerization, a type of chain-growth polymerization initiated by an electrophilic species. wikipedia.org The electron-donating nature of the ether oxygen atom makes the vinyl group particularly reactive towards cationic initiators. researchgate.net
The polymerization of multifunctional vinyl ethers like Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- leads to the formation of a densely crosslinked network. The trifunctional nature of this monomer ensures a high crosslink density, which can significantly influence the final properties of the polymer.
A plausible synthetic route to Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- involves a two-step process. The first step is the synthesis of the precursor, 1,3,5-Tris(2-hydroxyethoxy)benzene (B8682835), from phloroglucinol (B13840) and ethylene (B1197577) carbonate. The subsequent step would be the vinylation of the hydroxyl groups, a common method for synthesizing vinyl ethers from alcohols.
Significance in the Development of Advanced Polymeric Systems
The use of multifunctional monomers like Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- is pivotal in the formulation of advanced polymeric systems with tailored properties. The high reactivity of vinyl ethers in cationic photopolymerization makes them particularly suitable for applications requiring rapid curing, such as in coatings, inks, and adhesives. nih.gov
Upon exposure to a suitable photoinitiator and ultraviolet (UV) light, the vinyl ether groups of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- can undergo rapid polymerization, leading to the formation of a solid, crosslinked polymer film in a very short time. This process, known as UV curing, is an energy-efficient and environmentally friendly technology.
The properties of the resulting polymer network are heavily influenced by the structure of the monomer. The rigid benzene core of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- is expected to impart thermal stability and mechanical strength to the final polymer, while the flexible ethoxy spacers can contribute to improved toughness and reduced brittleness. The high crosslink density achievable with this trifunctional monomer can lead to polymers with excellent chemical resistance, high hardness, and good dimensional stability.
Overview of Research Trajectories for Tri-substituted Benzene Derivatives with Vinyl Ether Functionality
Research into tri-substituted benzene derivatives with polymerizable functionalities is a dynamic area of materials science. The symmetrical 1,3,5-substitution pattern is of particular interest as it allows for the creation of well-defined, star-shaped centers in polymer networks. rsc.org This can lead to materials with unique and predictable properties.
While specific research on Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- is not extensively documented in publicly available literature, the broader field of multifunctional vinyl ethers and tri-substituted aromatic monomers provides a clear indication of its potential research directions.
Current research in this area often focuses on:
Novel Monomer Synthesis: The development of new tri-substituted benzene derivatives with varied spacer lengths and functionalities to fine-tune the properties of the resulting polymers. rsc.org
Photopolymerization Kinetics: Investigating the speed and efficiency of the polymerization process for these monomers under different conditions and with various photoinitiators. mdpi.com
Polymer Network Characterization: Studying the thermal, mechanical, and chemical properties of the crosslinked polymers to understand the structure-property relationships. univie.ac.at
Applications in Advanced Materials: Exploring the use of these polymers in high-performance applications such as dental materials, microelectronics, and advanced composites.
The study of analogous compounds, such as trimethylolpropane (B17298) trivinyl ether and other aromatic vinyl ethers, provides valuable insights into the expected behavior and performance of polymers derived from Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-. nih.gov These studies consistently highlight the benefits of using trifunctional vinyl ethers for achieving rapid cure speeds and creating highly durable polymer networks.
Below is an interactive data table summarizing the key properties of the subject compound and a related precursor.
| Property | Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- | 1,3,5-Tris(2-hydroxyethoxy)benzene |
| Synonyms | 1,3,5-Tris(2-vinyloxyethoxy)benzene | Phloroglucinol tris(2-hydroxyethyl) ether |
| CAS Number | 142248-13-3 | 24271-12-9 |
| Molecular Formula | C18H24O6 | C12H18O6 |
| Molecular Weight | 336.38 g/mol | 258.27 g/mol |
| Key Functional Groups | Vinyl Ether, Ether, Benzene Ring | Hydroxyl, Ether, Benzene Ring |
| Primary Application | Multifunctional Monomer, Crosslinking Agent | Precursor for vinyl ether synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tris(2-ethenoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-4-19-7-10-22-16-13-17(23-11-8-20-5-2)15-18(14-16)24-12-9-21-6-3/h4-6,13-15H,1-3,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZHRYLXZIUETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOC1=CC(=CC(=C1)OCCOC=C)OCCOC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624146 | |
| Record name | 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142248-13-3 | |
| Record name | 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Benzene, 1,3,5 Tris 2 Ethenyloxy Ethoxy
Targeted Synthesis Routes for Vinyl Ether Monomers
The creation of Benzene (B151609), 1,3,5-tris[2-(ethenyloxy)ethoxy]- hinges on the successful formation of ether bonds between a central phenolic core and side chains containing a vinyl ether group. The most direct conceptual approach involves the reaction of a trihydroxybenzene precursor with a reagent that provides the 2-(ethenyloxy)ethoxy side chains.
Coupling Reactions via Trihydroxybenzene and 2-Chloroethyl Vinyl Ether
A primary and targeted route for the synthesis of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- involves a Williamson ether synthesis. This reaction would couple 1,3,5-trihydroxybenzene (phloroglucinol) with 2-chloroethyl vinyl ether. In this synthesis, the phenolic hydroxyl groups of phloroglucinol (B13840) are deprotonated by a strong base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-chloroethyl vinyl ether, displacing the chloride and forming the desired ether linkage.
The synthesis of a key precursor, 1,3,5-tris(2-hydroxyethoxy)benzene (B8682835), has been documented. In this procedure, phloroglucinol is reacted with ethylene (B1197577) carbonate in the presence of tetraethylammonium (B1195904) bromide in DMF at 150°C. This reaction yields 1,3,5-tris(2-hydroxyethoxy)benzene, which can then be further reacted to introduce the vinyl ether groups. The subsequent step would involve the reaction of this intermediate with a suitable vinylating agent.
A plausible synthetic pathway for Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- would be the reaction of 1,3,5-tris(2-hydroxyethoxy)benzene with a vinylating agent under basic conditions. A common method for the synthesis of aryl vinyl ethers involves the reaction of a phenol (B47542) with ethylene dichloride to form a beta-chlorophenetole derivative, which is then treated with a strong base like potassium hydroxide (B78521) to yield the phenyl vinyl ether. ubc.ca
Table 1: Plausible Reaction Scheme for Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 1,3,5-Trihydroxybenzene (Phloroglucinol), Ethylene Carbonate | Tetraethylammonium bromide, DMF, 150°C | 1,3,5-Tris(2-hydroxyethoxy)benzene |
General Approaches to Ethenyloxy (Vinyl Ether) Functionalization
The introduction of the ethenyloxy (vinyl ether) group is a critical step in the synthesis of the target molecule. Several general methods for the synthesis of vinyl ethers have been developed and could be adapted for this specific synthesis. academie-sciences.fr
One common method is the Reppe process , which involves the reaction of alcohols with acetylene (B1199291) under basic conditions and high pressure. academie-sciences.fr However, this method can be hazardous due to the handling of acetylene gas.
Another widely used method is transetherification , where an existing vinyl ether, such as ethyl vinyl ether, is reacted with an alcohol in the presence of a palladium or mercury catalyst. academie-sciences.fr This method offers a safer alternative to the Reppe process.
A third approach is a modification of the Williamson ether synthesis , where an alkoxide reacts with a vinyl halide. However, the direct use of vinyl halides can be problematic due to their tendency to undergo polymerization. A more practical variation involves the use of 2-chloroethyl vinyl ether, as described in the previous section. academie-sciences.fr
Palladium-catalyzed reactions have also been developed for the synthesis of allylic aryl ethers from phenols and vinyl ethylene carbonate, which could potentially be adapted for the synthesis of vinyl ethers. frontiersin.org Furthermore, electrochemical nickel-catalyzed coupling of phenols and aliphatic alcohols has been shown to be a viable method for forming ether bonds, including the synthesis of vinyl ethers from β-bromostyrene derivatives. acs.org
Purity and Structural Integrity in Synthesis
Ensuring the purity and structural integrity of the final product, Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-, is paramount. This requires rigorous purification of intermediates and the final compound, as well as thorough characterization using various spectroscopic techniques.
For the precursor, 1,3,5-tris(2-hydroxyethoxy)benzene, purification is typically achieved through silica (B1680970) gel chromatography followed by recrystallization. The purity and structure of this intermediate are confirmed using a suite of analytical methods:
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. For 1,3,5-tris(2-hydroxyethoxy)benzene, the spectrum would show a broad absorption band for the hydroxyl (-OH) group, as well as characteristic peaks for the aromatic C-H and C-O stretching vibrations.
Table 2: Spectroscopic Data for 1,3,5-Tris(2-hydroxyethoxy)benzene
| Technique | Key Signals/Bands | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.08 (s, aromatic protons, 3H), 4.83 (s, OH, 3H), 3.92 (t, —OCH₂—, 6H), 3.69 (m, —CH₂OH, 6H) | |
| ¹³C NMR (DMSO-d₆) | δ 160.54 (aromatic C—O—), 93.81 (aromatic C—H), 69.53 (—CH₂O—), 59.55 (—CH₂OH) |
For the final product, Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-, similar characterization techniques would be employed. The successful incorporation of the vinyl ether groups would be confirmed by the appearance of characteristic signals for the vinyl protons in the ¹H NMR spectrum and the vinyl carbons in the ¹³C NMR spectrum.
Synthetic Challenges and Optimization Strategies for Multi-functionalized Benzene Derivatives
The synthesis of multi-substituted benzene derivatives, particularly those with a symmetrical substitution pattern like Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-, presents several challenges. innovations-report.comsciencedaily.com Achieving complete substitution at all three positions without the formation of partially substituted byproducts can be difficult.
One of the primary challenges is controlling the regioselectivity of the reaction. While the 1,3,5-substitution pattern of phloroglucinol directs the incoming groups to the desired positions, incomplete reactions can lead to a mixture of mono-, di-, and tri-substituted products, necessitating extensive purification. cir-safety.org
Another challenge is the potential for side reactions. The vinyl ether functionality is sensitive to acidic conditions and can undergo polymerization. Therefore, the reaction conditions must be carefully controlled to avoid degradation of the product. The hydroxyl groups of the precursor are also reactive and can participate in side reactions if not properly controlled. cir-safety.org
Optimization strategies to overcome these challenges include:
Careful selection of reaction conditions : This includes the choice of solvent, base, temperature, and reaction time to maximize the yield of the desired tri-substituted product and minimize the formation of byproducts.
Use of a stoichiometric excess of the vinylating agent : This can help to drive the reaction to completion and ensure that all three hydroxyl groups are functionalized.
Stepwise synthesis : In some cases, a stepwise approach, where the vinyl ether groups are introduced one at a time, may provide better control over the reaction and lead to a purer product, although this would increase the number of synthetic steps.
Development of novel catalytic systems : Research into more efficient and selective catalysts for etherification and vinylation reactions is ongoing and could provide improved methods for the synthesis of this and similar molecules. frontiersin.orgacs.org
Post-functionalization strategies : An alternative approach is to first create the benzene core with appropriate functional groups that can then be converted to the desired ethenyloxy ethoxy side chains in a subsequent step. researchgate.netresearchgate.net This can sometimes offer better control over the final structure.
The synthesis of multi-substituted benzene derivatives is an active area of research, with new methods being developed to improve the efficiency, selectivity, and scope of these reactions. innovations-report.comrsc.org These advancements will undoubtedly facilitate the synthesis of complex molecules like Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-.
Polymerization Mechanisms and Network Formation with Benzene, 1,3,5 Tris 2 Ethenyloxy Ethoxy
Cationic Polymerization Initiated Systems
Cationic polymerization is a principal method for polymerizing vinyl ethers, which are highly reactive toward cationic initiators due to the electron-donating nature of the ether oxygen. This reactivity allows for controlled polymerization processes, leading to well-defined polymer structures. For a trifunctional monomer like Benzene (B151609), 1,3,5-tris[2-(ethenyloxy)ethoxy]-, these mechanisms would result in the formation of a three-dimensional polymer network.
Living Cationic Polymerization of Vinyl Ethers
Living cationic polymerization of vinyl ethers is a well-established technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov This process involves the formation of a carbocationic active center that propagates by adding monomer units without termination or chain transfer reactions. nih.govacs.org For Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-, a living cationic process would involve the simultaneous growth of polymer chains from all three vinyl ether groups. This leads to the formation of a homogeneous network structure. The key to achieving a living process is the stabilization of the propagating carbocationic species to prevent side reactions. nih.gov
Influence of Initiator Systems and Counteranions on Polymerization Control
The control over the cationic polymerization of vinyl ethers is highly dependent on the choice of the initiator system and the nature of the counteranion. nih.gov Initiator systems typically consist of a protonic acid or a Lewis acid. nih.gov The stability of the propagating carbocation is greatly influenced by the counteranion's nucleophilicity; less nucleophilic counteranions are preferred as they are less likely to terminate the growing chain. nih.gov
For a trifunctional monomer, a carefully selected initiator system is crucial to ensure uniform network formation and to avoid premature gelation. The choice of Lewis acid, for instance, can dramatically affect the polymerization rate and control. spsj.or.jp
Table 1: Common Initiator Systems for Cationic Polymerization of Vinyl Ethers
| Initiator System | Type | Characteristics |
| HI/I₂ | Protonic Acid/Lewis Acid | Enables living polymerization of functional vinyl ethers. |
| HCl-Adduct/Lewis Acid (e.g., SnCl₄, ZnCl₂) | Carbocation Source/Lewis Acid | Allows for controlled polymerization at low temperatures. spsj.or.jp |
| Photoacid Generators (PAGs) | Photoinitiator | Generates a strong acid upon UV irradiation to initiate polymerization. |
| Organic Acids (e.g., PCCP) | Metal-Free Initiator | Allows for controlled polymerization under ambient conditions. nih.gov |
This table presents general initiator systems for vinyl ethers, which are applicable to the polymerization of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-.
Photoacid Generator (PAG) Initiated Polymerization and Crosslinking
Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to ultraviolet (UV) radiation. researchgate.net This photogenerated acid can then initiate the cationic polymerization of vinyl ethers, making it a powerful tool for UV curing applications such as coatings, inks, and adhesives. researchgate.net For Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-, using a PAG would allow for rapid, spatially controlled curing. Upon irradiation, the three vinyl ether groups would polymerize to form a densely crosslinked, insoluble, and infusible network. The efficiency of the polymerization depends on the type of PAG, the monomer reactivity, and the irradiation conditions. Onium salts, such as iodonium (B1229267) and sulfonium (B1226848) salts, are common PAGs used for this purpose. researchgate.net
Free Radical Polymerization and Curing Processes
While vinyl ethers are generally less reactive towards free radicals compared to acrylates or styrenes, radical polymerization is still a viable method for their polymerization, particularly for creating crosslinked networks.
Bulk Radical Polymerization for Highly Crosslinked Networks
Bulk radical polymerization of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- would involve initiating the polymerization of the neat monomer using a radical initiator, typically an azo compound or a peroxide, at elevated temperatures. The trifunctionality of the monomer ensures that a highly crosslinked network is formed as the polymer chains grow and connect. This method is advantageous for applications requiring thick, void-free cured materials. The polymerization kinetics and the final network properties would be influenced by the initiator concentration and the curing temperature.
Thermal Crosslinking Reactions with Binder Polymers
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- can also be used as a reactive crosslinker in formulations with other "binder" polymers. In such systems, the vinyl ether groups can undergo thermally induced reactions to form crosslinks within the polymer matrix, thereby enhancing the thermal stability and mechanical properties of the material. marquette.edu For example, if blended with a polymer containing reactive hydroxyl or carboxylic acid groups, the vinyl ether moieties could potentially react under thermal conditions, especially in the presence of an acid catalyst, to form ether or acetal (B89532) linkages, leading to a crosslinked network. This approach is common in the formulation of coatings and adhesives where a balance of flexibility from the binder polymer and rigidity from the crosslinker is desired. The degree of crosslinking and the final properties can be tailored by adjusting the ratio of the trifunctional vinyl ether to the binder polymer and by controlling the curing temperature and time. nih.govresearchgate.net
Control over Polymer Architecture and Crosslink Density
The final properties of the polymer network derived from Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- are highly dependent on its architecture and crosslink density. Several factors can be manipulated to control these parameters.
The monomer-to-initiator ratio is a critical factor in controlling the kinetic chain length of the polymer. nih.gov A lower initiator concentration generally leads to longer polymer chains between crosslinks, thereby reducing the crosslink density. Conversely, a higher initiator concentration results in shorter chains and a more densely crosslinked network.
The type of polymerization also plays a significant role. Living cationic polymerization techniques, for instance, offer precise control over the polymer's molecular weight and architecture. acs.org By carefully selecting the initiator and reaction conditions, it is possible to synthesize polymers with well-defined structures and narrow molecular weight distributions.
The reaction conditions , such as temperature and solvent, can also affect the polymerization kinetics and the final network structure. For example, photoinitiated cationic polymerization allows for spatial and temporal control over the crosslinking process, enabling the fabrication of complex patterns and structures. researchgate.netnih.gov
| Parameter | Effect on Polymer Architecture |
| Monomer/Initiator Ratio | Higher ratio leads to lower crosslink density. |
| Polymerization Type | Living polymerizations offer better control over architecture. |
| Organic/Inorganic Ratio | Determines the balance between polymer and ceramic properties. |
| Reaction Conditions | Temperature, solvent, and initiation method influence kinetics and structure. |
By carefully controlling these parameters, it is possible to tailor the properties of the resulting polymer networks for a wide range of applications, from flexible coatings to rigid composites.
Advanced Characterization Techniques for Materials Incorporating Benzene, 1,3,5 Tris 2 Ethenyloxy Ethoxy
Spectroscopic Methods for Mechanistic and Structural Analysis
Spectroscopic techniques are indispensable for elucidating the chemical transformations that occur during polymerization and for confirming the structure of the resulting polymer.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Crosslinking Reactions
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for real-time monitoring of polymerization kinetics. unc.edu For the crosslinking of Benzene (B151609), 1,3,5-tris[2-(ethenyloxy)ethoxy]-, which typically proceeds via cationic polymerization of the vinyl ether groups, in-situ FTIR allows for the precise tracking of monomer consumption. researchgate.netmdpi.com The analysis is performed by monitoring the decrease in intensity of characteristic absorption bands of the vinyl ether functional group as the reaction progresses.
The key vibrational bands associated with the vinyl ether group include:
C=C stretching: around 1640-1620 cm⁻¹
=C-H stretching: around 3120-3080 cm⁻¹
=C-H bending (out-of-plane): around 960 cm⁻¹ and 810 cm⁻¹
By continuously recording the FTIR spectrum of the reaction mixture, a kinetic profile can be generated by plotting the normalized absorbance of one of these peaks against time. This data provides crucial information on the rate of polymerization, the influence of initiator concentration, temperature, and other reaction conditions on the curing process. researchgate.net The high temporal resolution of modern FTIR instruments enables detailed study of even very fast photopolymerization reactions. researchgate.net
Table 1: Key FTIR Absorption Bands for Monitoring Crosslinking
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Polymerization |
|---|---|---|---|
| Vinyl Ether (C=CH₂) | C=C Stretch | 1640-1620 | Decrease |
| Vinyl Ether (C=CH₂) | =C-H Stretch | 3120-3080 | Decrease |
| Vinyl Ether (C=CH₂) | =C-H Bend | 960, 810 | Decrease |
| Alkyl C-O-C Ether | C-O Stretch | 1100-1050 | Remains/Broadens |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of both the Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- monomer and the final crosslinked polymer network. researchgate.netnumberanalytics.com High-resolution solution-state ¹H and ¹³C NMR are used to verify the purity and structure of the monomer, while solid-state NMR techniques can provide information on the structure and dynamics of the insoluble polymer network. researchgate.net
For the monomer, the ¹H NMR spectrum would exhibit characteristic signals for the different types of protons:
Vinyl protons (=CH₂ and -O-CH=): Typically found in the range of δ 4.0-6.5 ppm, showing distinct splitting patterns.
Aromatic protons (-C₆H₃-): A singlet in the aromatic region, approximately δ 6.2-6.7 ppm, due to the symmetrical substitution pattern. rsc.org
Ethoxy protons (-O-CH₂-CH₂-O-): Multiple signals expected in the δ 3.8-4.2 ppm range. chemicalbook.com
The ¹³C NMR spectrum of the monomer would similarly show distinct resonances for the vinyl, aromatic, and ethoxy carbons. arkat-usa.org
Upon polymerization, the most significant change in the NMR spectrum is the complete disappearance of the signals corresponding to the vinyl group protons and carbons. nih.gov The sharp signals of the monomer are replaced by broad resonances in the polymer spectrum, a characteristic feature of macromolecular structures with restricted segmental motion. numberanalytics.com This confirms the conversion of the vinyl ether groups and the formation of a saturated polyether backbone.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Monomer and Polymer
| Proton Type | Predicted Monomer Shift (ppm) | Expected Polymer Signal |
|---|---|---|
| Vinyl (-O-CH=CH₂) | 6.3 - 6.5 | Disappears |
| Vinyl (=CH₂) | 4.0 - 4.4 | Disappears |
| Ethoxy (-O-CH₂-CH₂-O-) | 3.8 - 4.2 | Broadened signals |
| Aromatic (Ar-H) | 6.2 - 6.7 | Broadened signal |
| Polymer Backbone (-CH-O-) | N/A | Appears as broad signal(s) |
Morphological and Microstructural Analysis of Polymer Networks
The bulk properties of a crosslinked polymer are critically dependent on its network architecture and morphology on the nano- and micro-scales.
Electron Microscopy (e.g., Transmission Electron Microscopy, TEM) for Crosslinked Network Homogeneity and Phase Separation
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology of the polymer network. nih.gov For materials derived from Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-, TEM can assess the homogeneity of the crosslinked structure. In an ideal network, a uniform, featureless image would be expected, indicating a homogeneous distribution of crosslinks.
However, the process of converting a monomer into a solid network can lead to inhomogeneities. Polymerization-induced phase separation (PIPS) can occur if regions of high crosslink density (forming a polymer-rich phase) separate from less reacted or unreacted monomer (a monomer-rich phase). nih.gov This results in a heterogeneous morphology with distinct domains that can be visualized by TEM, often requiring staining techniques to enhance contrast between phases. nih.gov The size, shape, and distribution of these phases significantly impact the material's mechanical and optical properties. tu-chemnitz.de
X-ray Diffraction (XRD) for Supramolecular Organization and Crystalline Domains
X-ray Diffraction (XRD) is the primary technique for investigating the presence of crystalline order within a material. researchgate.net Highly crosslinked polymer networks are typically amorphous, as the random covalent bonding prevents the long-range periodic arrangement of polymer chains required for crystallization. An amorphous structure is characterized in an XRD pattern by a broad, diffuse halo rather than sharp Bragg diffraction peaks. sci-hub.se
However, the rigid, symmetric 1,3,5-trisubstituted benzene core of the monomer could potentially induce a degree of local order or supramolecular organization within the network. rsc.orgnih.gov Molecules with such cores are known to form ordered structures through π-π stacking. researchgate.net If such domains were to form, they might be detectable by XRD as sharper peaks superimposed on the broad amorphous halo. The presence and extent of any crystallinity would have a profound effect on the polymer's thermal and mechanical properties. researchgate.net
Thermal Analysis of Polymerization and Curing Processes
Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. They are crucial for understanding the curing process and the thermal stability of the final polymer network.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. When analyzing the curing of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-, DSC can be used to:
Monitor the Curing Reaction: The polymerization process is typically exothermic, and DSC can record this heat release. Integrating the exothermic peak in the DSC thermogram allows for the calculation of the total heat of polymerization and the determination of the extent of conversion. mdpi.com
Determine the Glass Transition Temperature (Tg): The Tg is a critical property of the crosslinked polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the baseline of the DSC curve. The Tg value is a direct indicator of the crosslink density; a higher Tg generally corresponds to a more densely crosslinked network. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of the cured polymer network. By heating the material at a constant rate, a degradation profile is obtained, showing the temperatures at which mass loss occurs. This provides information on the onset of decomposition, the degradation mechanism, and the amount of residual char at high temperatures, which is an indicator of fire resistance. uvic.ca
Table 3: Information Obtained from Thermal Analysis Techniques
| Technique | Measurement | Key Information Derived |
|---|---|---|
| DSC | Heat Flow | Curing exotherm, Heat of polymerization, Glass transition temperature (Tg) |
| TGA | Mass Change | Onset of decomposition, Thermal stability, Degradation profile, Char yield |
Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Glass Transition Studies
Differential Scanning Calorimetry is a powerful technique used to study the thermal events of a polymer, such as the heat flow associated with its polymerization (curing) and its glass transition temperature (Tg).
Reaction Kinetics:
For thermosetting resins based on multifunctional vinyl ethers like Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-, DSC is instrumental in characterizing the curing reaction. When the monomer is heated in the presence of a suitable initiator, the polymerization of the vinyl ether groups releases heat, which is detected by the DSC as an exothermic peak. By conducting the experiment at several different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
The curing of such systems is a complex process, and the reaction rate is a function of both temperature and the degree of conversion. The heat released during the reaction is directly proportional to the extent of the reaction. The total heat of polymerization (ΔHtotal) is determined by integrating the area under the exothermic curve, which provides a measure of the total number of bonds formed.
Interactive Data Table: Representative DSC Curing Data for a System Based on Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Total Heat of Polymerization (J/g) |
|---|---|---|---|
| 5 | 135 | 155 | 210 |
| 10 | 145 | 168 | 215 |
| 15 | 152 | 178 | 212 |
Glass Transition Studies:
The glass transition temperature (Tg) is a critical property of the cured polymer, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-change in the heat capacity in the DSC thermogram. The Tg of a crosslinked polymer network derived from Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- is expected to be relatively high due to the trifunctional nature of the monomer, which leads to a high crosslink density. A higher crosslink density restricts the mobility of the polymer chains, thus requiring more thermal energy for the onset of segmental motion. For highly crosslinked vinyl ether networks, the Tg can be broad and may be influenced by the degree of cure and the thermal history of the sample.
Thermogravimetric Analysis (TGA) for Polymer Degradation and Stability Profiles
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential technique for assessing the thermal stability and degradation profile of polymeric materials.
Polymer Degradation and Stability:
For a crosslinked polymer network formed from Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-, TGA can reveal the temperatures at which significant degradation occurs. The thermal stability is often characterized by the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. The temperature at which the maximum rate of decomposition occurs (Tmax) is also a key indicator of thermal stability.
Interactive Data Table: Representative TGA Data for a Cured Polymer from Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- in a Nitrogen Atmosphere
| Parameter | Value |
|---|---|
| Onset of Decomposition (Tonset) | 350 °C |
| Temperature at 5% Mass Loss (T5%) | 365 °C |
| Temperature at 10% Mass Loss (T10%) | 380 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 410 °C |
Applications of Polymers Derived from Benzene, 1,3,5 Tris 2 Ethenyloxy Ethoxy in Functional Materials
Advanced Photoresist Technologies
Polymers derived from Benzene (B151609), 1,3,5-tris[2-(ethenyloxy)ethoxy]- play a significant role in advanced photoresist technologies, where the precise fabrication of micro- and nanoscale patterns is paramount. The vinyl ether groups are particularly susceptible to photo-initiated cationic polymerization, a key mechanism in various photolithographic processes.
Chemically Amplified Positive and Negative Tone Photoresists
In the realm of chemically amplified (CA) photoresists, polymers based on Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- offer significant advantages. In these systems, a photoacid generator (PAG) releases a strong acid upon exposure to light. This acid then catalyzes a cascade of chemical reactions within the polymer matrix, amplifying the initial photochemical event.
For negative tone photoresists , the acid-catalyzed crosslinking of the vinyl ether groups of the polymer is the primary patterning mechanism. The exposed regions of the photoresist film become insoluble in the developer solution, leaving behind the desired pattern. The trifunctionality of the monomer leads to a high crosslinking density, resulting in excellent thermal stability and etch resistance of the patterned features.
Conversely, in positive tone photoresists , the polymer can be designed to undergo acid-catalyzed deprotection or rearrangement reactions that increase its solubility in the developer. While less common for vinyl ether-based systems which predominantly feature in negative resists, research is exploring the incorporation of acid-labile groups into the polymer structure to enable positive tone imaging.
| Photoresist Type | Mechanism | Role of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- Polymer | Key Advantage |
| Negative Tone | Acid-catalyzed crosslinking | Provides vinyl ether groups for polymerization | High crosslinking density, thermal stability |
| Positive Tone | Acid-catalyzed solubility change | Can be functionalized with acid-labile groups | Potential for high-resolution patterning |
Development of Photosensitive Polybenzoxazole (PBO) and Polyimide (PI) Precursors
Photosensitive polyimides (PSPIs) and polybenzoxazoles (PSPBOs) are crucial materials in the microelectronics industry, serving as protective layers, insulation, and stress buffers. Incorporating Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- into the precursors of these high-performance polymers imparts photosensitivity, streamlining fabrication processes by eliminating the need for a separate photoresist layer.
When blended with poly(amic acid) or poly(o-hydroxy amide) precursors, the vinyl ether monomer can be crosslinked via photo-initiated cationic polymerization. This patterned precursor can then be thermally cured to form the final, highly stable polyimide or polybenzoxazole structure. This direct photopatterning approach significantly simplifies the manufacturing of microelectronic components.
Patterning and Fabrication of Microfluidic Devices
The fabrication of microfluidic devices, or "lab-on-a-chip" systems, often relies on photolithographic techniques to create intricate channel networks. Polymers derived from Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- are well-suited for this application due to their rapid curing speeds and excellent mechanical properties. The low viscosity of the monomer allows for the precise filling of molds, and its rapid photopolymerization enables the high-throughput production of devices with high-fidelity features. The resulting crosslinked polymer is often chemically resistant, a critical requirement for many microfluidic applications involving various solvents and biological samples.
Functional Coatings and Interlayers
The ability of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- to form robust, highly adherent polymer networks makes it a valuable component in functional coatings and interlayers.
Adhesion-Promoting Interlayer Compositions
In multi-layer electronic assemblies and composite materials, ensuring strong adhesion between different layers is critical for device reliability and performance. Polymers based on Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- can be formulated into adhesion-promoting interlayers. The polar ether linkages in the monomer can form strong interactions with a variety of substrates, while the vinyl ether groups provide a reactive surface for subsequent layers to bond to, creating a durable and stable interface.
Electro-Optical and Optoelectronic Materials
The development of advanced materials for electro-optical and optoelectronic applications is a rapidly growing field. While research is ongoing, the structural features of polymers derived from Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- suggest potential in this area. The aromatic core of the monomer can be functionalized with chromophores to impart electro-optic activity. Furthermore, the high crosslinking density and thermal stability of the resulting polymers are advantageous for creating robust optical waveguides and other photonic components. The ability to precisely pattern these materials using photolithography is also a key enabler for the fabrication of integrated optoelectronic circuits.
Comprehensive Literature Search Yields No Specific Data for Requested Applications of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-
Following an extensive and in-depth search of publicly available scientific literature, it has been determined that there is no specific published research detailing the applications of polymers derived from the compound Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- in the areas outlined in the user's request. The requested topics included:
Highly Branched Conducting Polymers for Electrochromic Applications
High-Refractive-Index Polymer Development
Role as a Core or Building Block in Dendrimer and Star Polymer Synthesis
Self-Assembling Dendrons and Dendrimers with Benzene Cores
The searches, which included the compound's systematic name, common synonyms such as "1,3,5-tris(2-vinyloxyethoxy)benzene," and its CAS numbers, did not yield any specific studies, data tables, or detailed research findings related to these functional material applications.
While the fundamental structure of the molecule suggests theoretical possibilities, the generation of a scientifically accurate article as per the detailed outline is not possible without supporting research. An analysis of the compound's chemical nature provides context for the absence of literature in these specific areas:
Electrochromic Applications: Polymers used for electrochromic applications typically require a conjugated backbone that can support stable redox states, which is responsible for the material's color change. The polymerization of the vinyl ether groups on "Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-" would result in a polymer with a saturated, non-conjugated aliphatic backbone (a polyether), which is electrically insulating and does not possess the electronic properties required for electrochromism.
High-Refractive-Index Polymers: The development of high-refractive-index polymers generally involves the incorporation of moieties with high molar refractivity, such as sulfur, phosphorus, or a high density of aromatic rings. While the subject compound contains a benzene ring, common poly(vinyl ether)s exhibit relatively low refractive indices. The flexible, non-aromatic -[2-(ethenyloxy)ethoxy]- chains would likely result in a polymer with a lower density and refractive index compared to materials specifically designed for optical applications.
Dendrimer and Star Polymer Synthesis: The C3-symmetric 1,3,5-substituted benzene core is a well-established platform for the synthesis of star polymers and dendrimers. In principle, this molecule could act as a trifunctional initiator or core. However, no published studies were found that specifically utilize this monomer to create such architectures via the cationic polymerization of its vinyl ether groups.
Supramolecular Assemblies: Research into self-assembling dendrimers and complex architectures typically involves molecules designed with specific, non-covalent interacting groups (e.g., hydrogen-bonding moieties, liquid crystal mesogens). The structure of "Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-" does not feature such groups, and consequently, no literature on its use in this context was identified.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Multifunctional Monomers
The molecular architecture of Benzene (B151609), 1,3,5-tris[2-(ethenyloxy)ethoxy]- serves as a foundational template for a new generation of multifunctional monomers. The core principle of this research avenue is the strategic modification of its benzene ring or ethoxy side chains to introduce additional functionalities. This rational design approach aims to create monomers that can impart multiple desired properties to the final polymer network simultaneously.
Future research will likely focus on incorporating a variety of functional groups. For instance, the attachment of photo-responsive moieties, such as azobenzene (B91143) or spiropyran units, could lead to materials that change color or shape upon exposure to specific wavelengths of light. Similarly, the integration of thermally responsive groups could yield polymers with tunable properties based on temperature changes. Moreover, the introduction of bioactive molecules could pave the way for advanced biomedical applications, including drug delivery systems and tissue engineering scaffolds.
The synthesis of these next-generation monomers will require sophisticated organic chemistry techniques. Researchers will explore efficient and scalable synthetic routes to produce these complex molecules with high purity and yield. The ultimate goal is to create a library of multifunctional vinyl ether monomers derived from the Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- scaffold, each tailored for a specific high-performance application.
Integration into Smart and Stimuli-Responsive Polymer Systems
The development of smart and stimuli-responsive polymers, which can change their properties in response to external stimuli, is a rapidly growing field of materials science. The highly crosslinked networks formed from the cationic polymerization of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- provide an excellent matrix for the development of such intelligent systems.
A key area of exploration is the creation of thermo-responsive materials. Poly(vinyl ether)s, in general, are known for their thermo-sensitive properties, often exhibiting a lower critical solution temperature (LCST) in aqueous environments. By copolymerizing Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- with other vinyl ether monomers, it is possible to create hydrogels that undergo a reversible volume change in response to temperature fluctuations. uliege.benih.govuakron.edu This behavior is highly desirable for applications such as controlled drug release, where a temperature change could trigger the release of a therapeutic agent. nih.gov
Furthermore, the incorporation of this trifunctional monomer can enhance the mechanical stability and shape memory properties of stimuli-responsive polymers. The resulting robust networks can be engineered to "remember" a specific shape and return to it when triggered by an external stimulus like heat or light. This opens up possibilities for applications in areas such as self-healing materials, actuators, and deployable structures.
| Stimulus | Potential Application of Resulting Polymer Network |
| Temperature | Controlled drug delivery, smart hydrogels, actuators |
| Light | Photo-switchable materials, optical data storage |
| pH | Biosensors, targeted drug delivery |
| Electric/Magnetic Fields | Artificial muscles, soft robotics |
Advancements in Micro- and Nanofabrication Techniques
The rapid and controlled nature of the cationic polymerization of vinyl ethers makes Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- a promising candidate for advanced micro- and nanofabrication techniques. Photopolymerization, in particular, allows for the precise spatial and temporal control of the crosslinking process, enabling the creation of intricate three-dimensional structures with high resolution.
Future research will likely focus on leveraging this monomer in techniques such as two-photon polymerization (TPP) and stereolithography. These methods can fabricate complex micro- and nanostructures with features on the sub-micrometer scale. The resulting highly crosslinked networks are expected to exhibit excellent mechanical properties and thermal stability, making them suitable for applications in microelectromechanical systems (MEMS), microfluidics, and photonics.
The development of novel photoinitiator systems that are highly efficient in initiating the cationic polymerization of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- will be crucial for advancing these fabrication techniques. Researchers will also explore the use of this monomer in nanoimprint lithography and soft lithography to create patterned surfaces with tailored functionalities.
Exploration of New Application Domains for Highly Crosslinked Vinyl Ether Networks
The unique properties of the polymer networks derived from Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy)]- are expected to open up a wide range of new application domains. The combination of high crosslink density, thermal stability, and chemical resistance makes these materials attractive for demanding environments.
One promising area is in the development of advanced coatings and adhesives. The excellent adhesion of poly(vinyl ether)s to a variety of substrates, coupled with the robustness of the crosslinked network, could lead to the creation of high-performance protective coatings for aerospace, automotive, and marine applications. These coatings could offer superior resistance to corrosion, abrasion, and chemical attack.
In the realm of electronics, these highly crosslinked networks could find use as dielectric materials and encapsulants for microelectronic components. Their low dielectric constant and high thermal stability are advantageous for insulating sensitive electronic parts and protecting them from environmental factors.
Furthermore, the biocompatibility of certain poly(vinyl ether)s suggests potential applications in the biomedical field. The crosslinked networks could be used to create durable and biocompatible medical devices, dental materials, and scaffolds for tissue engineering. The ability to tailor the mechanical properties and surface chemistry of these networks will be key to their success in these applications.
| Potential Application Domain | Key Properties of the Polymer Network |
| Advanced Coatings | High crosslink density, chemical resistance, good adhesion |
| Microelectronics | Low dielectric constant, high thermal stability |
| Biomedical Devices | Biocompatibility, tunable mechanical properties |
| Dental Composites | High strength, low shrinkage, biocompatibility |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution reactions, where ethoxyvinyl groups are introduced to a trisubstituted benzene core. A typical approach involves reacting 1,3,5-tris(bromomethyl)benzene with 2-(ethenyloxy)ethanol under basic conditions (e.g., K₂CO₃ in DMF). Purification is critical due to potential side reactions; fractional distillation or silica gel chromatography (using a gradient of ethyl acetate/hexane) is recommended to isolate the product. Purity can be confirmed via <sup>1</sup>H NMR to verify the absence of unreacted bromomethyl groups and GC-MS to detect low-molecular-weight impurities .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Identifies vinyl protons (δ 5.8–6.5 ppm as multiplet) and ether-linked methylene groups (δ 3.5–4.2 ppm).
- <sup>13</sup>C NMR : Confirms the benzene core (aromatic carbons at δ 120–140 ppm) and ether/vinyl carbons (δ 60–80 ppm and 100–120 ppm, respectively).
- FTIR : Detects C-O-C stretching (~1100 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹).
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z ≈ 519 (calculated for C30H21N3O6 analogs) ensures molecular weight validation .
Q. What are the primary research applications of this compound in materials science?
- Methodological Answer : The compound’s trifunctional structure makes it suitable as a cross-linking agent in polymer networks (e.g., epoxy resins) or a precursor for dendritic polymers. Its ethenyloxy groups enable photo- or thermal polymerization, which can be studied using differential scanning calorimetry (DSC) to monitor exothermic curing peaks. Researchers should compare cross-link density (via swelling experiments) with mono-/di-functional analogs to assess efficiency .
Advanced Research Questions
Q. How does steric hindrance from the trisubstituted benzene core influence its reactivity in polymerization?
- Methodological Answer : Steric effects may reduce accessibility of vinyl groups during radical polymerization. To evaluate this, conduct kinetic studies using real-time FTIR or Raman spectroscopy to track vinyl group conversion. Compare polymerization rates with less hindered analogs (e.g., 1,4-divinylbenzene). Computational modeling (DFT) of spatial electron density around vinyl groups can further explain steric limitations .
Q. How can researchers resolve discrepancies in reported thermal stability data for polymers derived from this compound?
- Methodological Answer : Conflicting thermal stability data may arise from differences in curing conditions or residual initiators. Use thermogravimetric analysis (TGA) under inert atmospheres (N2) to isolate decomposition profiles. Accelerated aging studies at controlled humidity/temperature can identify environmental degradation pathways. Cross-validate results with dynamic mechanical analysis (DMA) to correlate thermal stability with glass transition temperatures (Tg) .
Q. What strategies mitigate low yields during the etherification step of synthesis?
- Methodological Answer : Low yields often result from incomplete substitution or side reactions (e.g., elimination). Optimize by:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
- Conducting reactions under inert atmosphere (N2/Ar) to prevent oxidation of intermediates.
- Employing excess 2-(ethenyloxy)ethanol (1.5–2.0 equivalents per bromomethyl group) and monitoring reaction progress via TLC .
Q. How can the compound’s potential as a ligand in coordination polymers be systematically evaluated?
- Methodological Answer : Test its ability to coordinate with transition metals (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) via solventothermal synthesis. Characterize coordination modes using X-ray crystallography or extended X-ray absorption fine structure (EXAFS) spectroscopy. Compare porosity (BET surface area) and stability (PXRD after solvent exposure) with ligands lacking ether-vinyl functionalities .
Safety and Handling
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Although specific toxicity data are limited, assume acute toxicity based on structurally similar benzene derivatives. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste. Monitor airborne concentrations with gas detectors if heating the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
